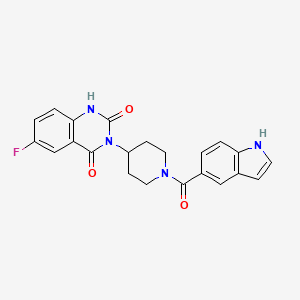
2-Etoxi-3,5-diiodobenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C9H8I2O2 It is characterized by the presence of two iodine atoms and an ethoxy group attached to a benzaldehyde core
Aplicaciones Científicas De Investigación
2-Ethoxy-3,5-diiodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,5-diiodobenzaldehyde typically involves the iodination of 2-ethoxybenzaldehyde. The reaction is carried out using iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-Ethoxy-3,5-diiodobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium azide or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: 2-Ethoxy-3,5-diiodobenzoic acid.
Reduction: 2-Ethoxy-3,5-diiodobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diiodobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxybenzaldehyde: Lacks the iodine atoms, resulting in different reactivity and applications.
2-Ethoxy-3,5-dibromobenzaldehyde: Similar structure but with bromine atoms instead of iodine, leading to different chemical properties.
Uniqueness
2-Ethoxy-3,5-diiodobenzaldehyde is unique due to the presence of both iodine atoms and an ethoxy group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-ethoxy-3,5-diiodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRZGHYOLLVQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2577609.png)
![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2577612.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2577616.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2577625.png)
![[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol](/img/structure/B2577626.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2577628.png)

